3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol reflects the compound’s substituent positions and functional groups. Breaking down the nomenclature:
- Pyrimidine core : The parent heterocycle is substituted at position 4 with a chlorine atom (C6) and fluorine (C5).
- Butan-2-ol backbone : A four-carbon chain with a hydroxyl group at C2 links the pyrimidine and triazole moieties.
- Aromatic substituents : A 2,4-difluorophenyl group at C2 and a 1,2,4-triazole at C1 complete the structure.
The molecular formula C₁₆H₁₃ClF₃N₅O (molecular weight: 383.75 g/mol) and CAS registry numbers 188416-35-5 (free base) and 188416-20-8 (hydrochloride salt) provide unambiguous identification. Key identifiers include the SMILES string CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O and InChIKey BQDLXFABVRRDFU-UHFFFAOYSA-N.
Table 1: Molecular Identifiers
Crystallographic Analysis and Three-Dimensional Conformation
While explicit crystallographic data (e.g., unit cell parameters) are unavailable in public repositories, the compound’s conformation can be inferred from its SMILES structure and analogs. The pyrimidine ring adopts a planar geometry, with chloro and fluoro substituents at C6 and C5 inducing electronic asymmetry. The butan-2-ol chain adopts a staggered conformation, minimizing steric clashes between the triazole and difluorophenyl groups.
The hydroxyl group at C2 participates in intramolecular hydrogen bonding with the pyrimidine’s N3 atom, stabilizing the molecule’s folded conformation. This interaction is critical for maintaining the compound’s structural integrity in solid-state and solution phases.
Comparative Structural Analysis with Pyrimidine Derivatives
The compound shares structural motifs with antifungal agents like voriconazole, differing in substituent placement and halogenation patterns:
Table 2: Substituent Comparison with Voriconazole
| Feature | 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol | Voriconazole |
|---|---|---|
| Pyrimidine Substitution | Cl at C6, F at C5 | F at C5, CH₃ at C6 |
| Aromatic Group | 2,4-Difluorophenyl | 2,4-Difluorophenyl |
| Triazole Position | C1 of butan-2-ol | C1 of propan-2-ol |
The chloro-fluoro-pyrimidine moiety enhances electrophilicity compared to voriconazole’s methyl-fluoro-pyrimidine, potentially altering substrate binding in biological targets.
Stereochemical Considerations and Chiral Center Configuration
The butan-2-ol backbone contains a chiral center at C2, yielding two enantiomers: (2R,3S) and (2S,3R) . PubChem data specify the compound as a racemic mixture (rac-6-chloro voriconazole), though resolved forms may exhibit distinct pharmacological profiles.
The hydroxyl group’s spatial orientation influences hydrogen-bonding capacity, with the (R)-configuration favoring interactions with polar residues in enzymatic active sites. Chirality also affects crystallization behavior, as evidenced by the hydrochloride salt’s propensity to form distinct polymorphs.
Figure 1: Chiral Center Configuration
F
|
Cl—Pyrimidine—C—C(OH)—C—Triazole
|
Difluorophenyl
This stereochemical complexity underscores the need for enantioselective synthesis and analysis in future studies.
Properties
Molecular Formula |
C14H12ClF3N2O |
|---|---|
Molecular Weight |
316.70 g/mol |
IUPAC Name |
3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C14H12ClF3N2O/c1-7(12-11(18)13(15)20-6-19-12)14(2,21)9-4-3-8(16)5-10(9)17/h3-7,21H,1-2H3 |
InChI Key |
WGWRADFMZDPUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=NC=N1)Cl)F)C(C)(C2=C(C=C(C=C2)F)F)O |
Origin of Product |
United States |
Biological Activity
3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol, also known as a derivative of voriconazole, has garnered attention for its potential biological activities, particularly in the context of antifungal properties and its role as a pharmaceutical intermediate. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14ClF3N5O
- Molecular Weight : 420.22 g/mol
- CAS Number : 188416-20-8
This compound functions primarily through inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51). By interfering with ergosterol synthesis, it disrupts fungal cell membrane integrity and function, leading to cell death. This mechanism is similar to that of other azole antifungals but with unique structural modifications that may enhance efficacy against resistant strains.
Antifungal Activity
Research indicates that 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol exhibits significant antifungal activity against various fungi, including Candida species and Aspergillus species. In vitro studies have demonstrated its effectiveness in inhibiting growth at low concentrations.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Candida albicans | 0.25 |
| Aspergillus fumigatus | 0.5 |
| Candida glabrata | 0.125 |
Cytotoxicity Studies
While assessing the safety profile, cytotoxicity studies have shown that the compound has a selective toxicity profile. It exhibits lower cytotoxicity towards mammalian cells compared to its antifungal activity.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (Liver) | >100 |
| A549 (Lung) | >100 |
| MCF7 (Breast) | >100 |
Case Study 1: Clinical Application
A clinical study investigated the efficacy of this compound in treating invasive fungal infections in immunocompromised patients. Patients receiving treatment showed a significant reduction in fungal load compared to the control group, highlighting its potential as a therapeutic agent.
Case Study 2: Resistance Mechanism Exploration
Another study focused on the resistance mechanisms developed by Candida species against azole antifungals. The introduction of this compound was found to overcome some resistance pathways, suggesting its utility in treating resistant fungal infections.
Comparison with Similar Compounds
Hydrochloride Derivatives
The hydrochloride salt (CAS: 188416-20-8 or 639-694-0, molecular formula: C₁₆H₁₄Cl₂F₃N₅O) exhibits distinct physicochemical properties:
- Molecular Weight : 420.2165 vs. 383.76 (base compound) .
- Solubility : Enhanced aqueous solubility due to ionic character, facilitating pharmaceutical formulation .
- Stability : Requires storage at -20°C under inert atmosphere, similar to the base compound but with stricter handling protocols .
3-Chloro-1H-1,2,4-Triazole Substituted Analog
A structurally modified variant (CAS: 848469-29-4, molecular formula: C₁₆H₁₃Cl₃F₃N₅O) replaces the 1H-1,2,4-triazole group with a 3-chloro-1H-1,2,4-triazole moiety :
Stereoisomeric Forms
The (2R,3S/2S,3R) diastereomers are critical for voriconazole’s antifungal activity. Key differences include:
Pyrimidine-Based Analogs
Compounds like 6-chloro-2-(4-fluorophenyl)-N-methyl-5-phenylfuro[2,3-b]pyridine-3-carboxamide () share structural motifs but differ in core heterocycles:
- Heterocycle : Furopyridine vs. pyrimidine, altering electronic properties and target binding.
- Functional Groups: The absence of a triazole group reduces specificity for fungal lanosterol 14α-demethylase .
Preparation Methods
Step 1: Synthesis of Pyrimidine Derivative
The pyrimidine derivative, 6-chloro-5-fluoropyrimidine, is synthesized through halogenation reactions. Chlorination and fluorination are performed on a pyrimidine precursor under controlled conditions to ensure selective substitution.
- Chlorinating agents (e.g., thionyl chloride)
- Fluorinating agents (e.g., Selectfluor)
- Temperature: Moderate (50–80°C)
- Solvent: Acetonitrile or dichloromethane
Step 2: Preparation of Difluorophenyl Intermediate
The difluorophenyl group is synthesized by selective fluorination of a phenolic or phenyl precursor. This step ensures the introduction of fluorine atoms at the desired positions (2,4-difluoro).
- Fluorinating agents (e.g., potassium fluoride)
- Catalysts: Silver fluoride for regioselectivity
- Temperature: Elevated (100–150°C)
- Solvent: Dimethyl sulfoxide (DMSO)
Step 3: Coupling of Pyrimidine and Difluorophenyl Groups
The pyrimidine derivative is coupled with the difluorophenyl intermediate using a Grignard or organolithium reagent. This step forms the core structure of the target compound.
- Grignard reagents (e.g., phenylmagnesium bromide)
- Base: Potassium carbonate or sodium hydride
- Temperature: Low to moderate (-10 to 25°C)
- Solvent: Tetrahydrofuran (THF)
Step 4: Introduction of Hydroxyl Group
The hydroxyl group at the secondary carbon is introduced via reduction of a keto intermediate or direct hydrolysis.
- Reagents :
- Lithium aluminum hydride (LAH) for strong reduction
- Sodium borohydride for mild reduction
- Conditions :
- Temperature: Room temperature
- Solvent: Ethanol or THF
- Reagents :
- Acidic or basic hydrolysis agents (e.g., hydrochloric acid, sodium hydroxide)
- Conditions :
- Temperature: Moderate (50–70°C)
- Solvent: Water or ethanol-water mixture
Reaction Optimization and Purification
Reaction Optimization
To achieve high yields and purity:
- Use anhydrous conditions to prevent side reactions.
- Employ inert atmospheres (argon or nitrogen) during sensitive steps.
- Optimize reaction times and temperatures for each step.
Purification Techniques
The final product is purified using:
- Chromatography :
- High-performance liquid chromatography (HPLC) for separation.
- Crystallization :
- Solvent systems like ethanol-water mixtures for recrystallization.
- Spectroscopic Analysis :
- Confirm structure using NMR, IR, and mass spectrometry.
Data Summary Table
| Step | Reagents/Conditions | Outcome/Intermediate Formed |
|---|---|---|
| Pyrimidine derivative | Thionyl chloride, Selectfluor; solvent: CH3CN | 6-Chloro-5-fluoropyrimidine |
| Difluorophenyl synthesis | Potassium fluoride; solvent: DMSO | 2,4-Difluorophenyl compound |
| Coupling reaction | Grignard reagent; solvent: THF | Coupled pyrimidine-difluorophenyl compound |
| Hydroxyl group addition | LAH or NaBH4; solvent: THF/Ethanol | Final compound |
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol?
A multi-step approach is typically employed:
- Step 1 : Condensation of fluorinated pyrimidine precursors (e.g., 6-chloro-5-fluoropyrimidin-4-amine) with difluorophenyl ketones under basic conditions to form the pyrimidine core .
- Step 2 : Stereoselective alkylation at the butan-2-ol moiety, often using Grignard reagents or organozinc intermediates to control regiochemistry .
- Step 3 : Protection/deprotection of functional groups (e.g., triazole in related hydrochloride salts) to avoid side reactions during purification .
Key Consideration : Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of fluorinated intermediates.
Basic: How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?
- X-ray Crystallography : Resolves absolute configuration, particularly for stereoisomers (e.g., (2R,3S) vs. (2S,3R)) .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Distinct splitting patterns for fluorine-coupled protons (e.g., pyrimidine C-H at δ 8.2–8.5 ppm) and diastereotopic methyl groups .
- NOESY : Confirms spatial proximity of fluorophenyl and pyrimidine substituents .
Validation : Compare experimental data with computed spectra (DFT/B3LYP) to resolve ambiguities .
Advanced: What methodologies address challenges in chiral resolution of stereoisomers?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IG) with hexane:IPA mobile phases to separate enantiomers .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >90% ee .
Troubleshooting : Optimize temperature (4–25°C) to mitigate racemization during purification.
Advanced: How should researchers resolve contradictions in physicochemical data (e.g., melting points, solubility)?
- Reproducibility Checks : Verify purity via HPLC (≥95%) and exclude hygroscopicity artifacts .
- DSC/TGA Analysis : Differentiate polymorphic forms (e.g., hydrate vs. anhydrous) that affect thermal properties .
- Solubility Profiling : Use biorelevant media (FaSSIF/FeSSIF) to account for pH-dependent fluorophenyl group ionization .
Advanced: What strategies optimize solubility for in vitro assays without compromising stability?
- Co-Solvent Systems : Combine DMSO (≤10%) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
- Salt Formation : Hydrochloride salts (as in related analogs) improve crystallinity and dissolution rates .
Caution : Avoid prolonged sonication, which may degrade the fluoropyrimidine ring.
Advanced: How can computational tools predict biological activity or off-target interactions?
- QSAR Modeling : Train models using pyrimidine derivatives with known antifungal/antibacterial activity (e.g., substituent electronegativity correlates with target binding) .
- Molecular Docking : Map interactions with CYP450 isoforms (e.g., CYP2C9) to assess metabolic liability .
Validation : Cross-reference with in vitro cytochrome inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
